1,4-Dimethyl-1H-indazole-5-boronic acid
Overview
Description
“1,4-Dimethyl-1H-indazole-5-boronic acid” is a chemical compound with the molecular formula C9H11BN2O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C9H11BN2O2/c1-6-3-4-8-7(5-11-12(8)2)9(6)10(13)14/h3-5,13-14H,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 190.01 g/mol . It is recommended to store the compound at 2-8 degrees Celsius .Scientific Research Applications
Novel Compound Synthesis and Drug Discovery
1,4-Dimethyl-1H-indazole-5-boronic acid serves as a precursor in synthesizing heterocyclic compounds, including triazoles and indazoles, which are significant in medicinal chemistry. Heterocyclic compounds, such as triazoles and indazoles, demonstrate a wide range of biological activities, making them targets for drug discovery efforts. These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The versatility of boronic acids in forming stable compounds with diverse structures enables the development of molecules with improved pharmacological profiles.
- Ferreira et al. (2013) discuss the importance of triazole derivatives in creating new drugs with diverse biological activities, highlighting the role of boronic acids in facilitating these syntheses (Ferreira et al., 2013).
- Kaushik et al. (2019) review synthetic routes for 1,4-disubstituted 1,2,3-triazoles, emphasizing the significance of boronic acid derivatives in click chemistry reactions, which are pivotal for constructing complex molecules efficiently (Kaushik et al., 2019).
Material Science and Chemistry
In material science, boronic acids, including this compound, are used to design and synthesize novel materials with potential applications in sensing, imaging, and as components of electronic devices. The unique properties of boronic acids, such as their ability to form reversible covalent bonds with diols and polyols, make them ideal for creating responsive systems.
- BODIPY derivatives, for instance, leverage the boronic acid moiety for applications in organic light-emitting diodes (OLEDs) and as sensors due to their fluorescence properties. Squeo et al. (2020) discuss the application of BODIPY-based materials in OLEDs, where boronic acid derivatives play a crucial role in tuning the electronic and optical properties of these materials (Squeo & Pasini, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
1,4-Dimethyl-1H-indazole-5-boronic acid is a boronic acid derivative of an indazole compound . Indazoles are important heterocyclic structural motifs in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . .
Mode of Action
It is known that boronic acids are often used in suzuki-miyaura coupling reactions , a type of carbon-carbon bond-forming reaction. This suggests that this compound may interact with its targets through the formation of carbon-carbon bonds.
Biochemical Pathways
Indazole derivatives have been reported to show a broad range of chemical and biological properties . They have been used in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Result of Action
Indazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
(1,4-dimethylindazol-5-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O2/c1-6-7-5-11-12(2)9(7)4-3-8(6)10(13)14/h3-5,13-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHVOUQWKYPARY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=C(C=C1)N(N=C2)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657261 | |
Record name | (1,4-Dimethyl-1H-indazol-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262512-81-1, 1310405-36-7 | |
Record name | (1,4-Dimethyl-1H-indazol-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Dimethyl-1H-indazole-5-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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